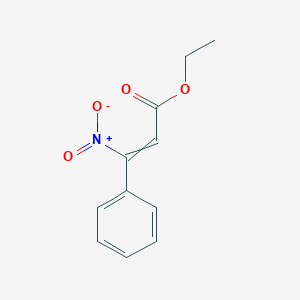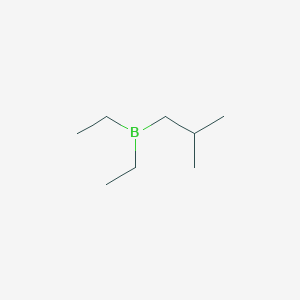
Diethyl(2-methylpropyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-methylpropyl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylpropyl)borane typically involves the hydroboration of alkenes. One common method is the reaction of diethylborane with 2-methylpropene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-methylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in the presence of suitable substrates.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Corresponding alcohols or amines.
Substitution: Various organoboron derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-methylpropyl)borane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Wirkmechanismus
The mechanism of action of diethyl(2-methylpropyl)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in catalytic processes and in the formation of boron-containing intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylborane: Another organoboron compound with similar reactivity but different steric properties.
Diisopropylborane: Similar in structure but with bulkier substituents, affecting its reactivity and selectivity.
Borane-Tetrahydrofuran Complex: A commonly used borane source with different solubility and handling properties.
Uniqueness
Diethyl(2-methylpropyl)borane is unique due to its specific alkyl substituents, which provide a balance between reactivity and steric hindrance. This makes it particularly useful in selective organic transformations where control over the reaction environment is crucial.
Eigenschaften
CAS-Nummer |
53251-47-1 |
|---|---|
Molekularformel |
C8H19B |
Molekulargewicht |
126.05 g/mol |
IUPAC-Name |
diethyl(2-methylpropyl)borane |
InChI |
InChI=1S/C8H19B/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
VWAAOPDEHPXFDL-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
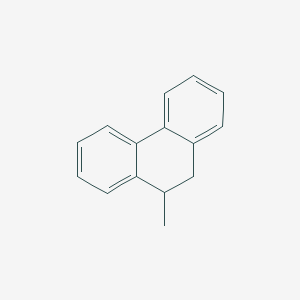

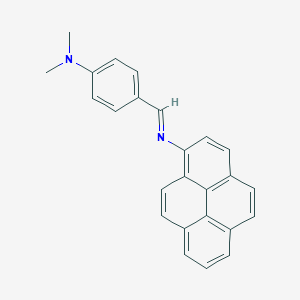


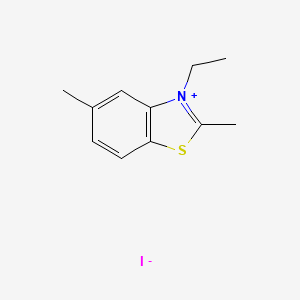
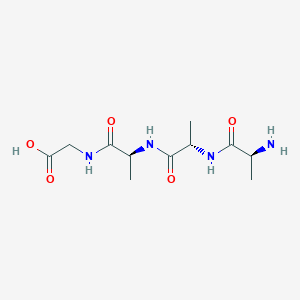
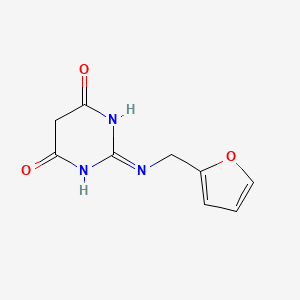
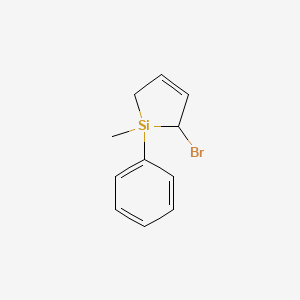
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
